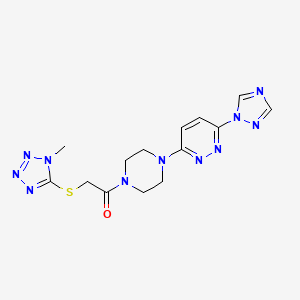

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Description

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N11OS/c1-22-14(19-20-21-22)27-8-13(26)24-6-4-23(5-7-24)11-2-3-12(18-17-11)25-10-15-9-16-25/h2-3,9-10H,4-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMHTSNEDLGWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N11OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and antimicrobial action. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 423.43 g/mol. The compound features multiple functional groups including triazole and tetrazole rings, which are known for their biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of triazole and piperazine have shown promising cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10ec | BT-474 | 0.99 ± 0.01 | Induces apoptosis via tubulin inhibition |

| Compound A | HeLa | 1.5 ± 0.05 | Cell cycle arrest |

| Compound B | MCF-7 | 2.3 ± 0.10 | Apoptosis induction |

The compound 10ec , a close analogue, demonstrated significant cytotoxicity with an IC50 value of against the BT-474 breast cancer cell line, indicating that similar compounds may exhibit high potency against cancer cells through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .

Antimicrobial Activity

The triazole moiety is widely recognized for its antimicrobial properties. Research indicates that compounds containing this structure can effectively inhibit bacterial growth and possess antifungal activity.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 8 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

Studies have shown that triazole derivatives can act as effective antimicrobial agents due to their ability to interfere with the synthesis of nucleic acids in microorganisms .

Study on Apoptosis Induction

A detailed investigation into the apoptosis-inducing capabilities of related triazole compounds was conducted using flow cytometry and staining assays (e.g., annexin V-FITC). The results indicated that these compounds could cause cell cycle arrest at sub-G1 and G2/M phases, leading to increased apoptosis rates in treated cells .

In Silico Studies

Molecular modeling studies have suggested that compounds similar to This compound possess favorable drug-like properties. These studies predict strong binding affinity to target proteins involved in cell proliferation and survival pathways .

Scientific Research Applications

The compound exhibits various biological activities that are of significant interest in pharmacology:

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties against a range of bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating efficacy comparable to standard antibiotics.

Anticancer Properties

Studies have revealed that this compound induces cytotoxic effects on various cancer cell lines. Mechanisms include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Disruption of Mitochondrial Membrane Potential : This disruption is crucial for the apoptotic process.

Antifungal Activity

Preliminary findings suggest that the compound exhibits antifungal properties against common pathogens, indicating its potential as a therapeutic agent for fungal infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers both in vitro and in vivo, highlighting its utility in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated MIC values lower than traditional antibiotics against E. coli and S. aureus. |

| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent cytotoxicity. |

| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |

Chemical Reactions Analysis

Reactivity of the Pyridazine-Triazole Core

The pyridazine-triazole system (Figure 1) is a key site for electrophilic substitution and coordination chemistry.

-

The electron-withdrawing pyridazine ring directs electrophiles to meta/para positions relative to the triazole group .

-

The triazole nitrogen atoms can act as ligands for metals like copper, enabling catalytic or therapeutic applications .

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation, acylation, and ring-opening reactions.

-

Alkylation at the secondary amine enhances solubility or modifies biological activity.

-

Acylation at the piperazine nitrogen is a common strategy for prodrug design .

Tetrazole-Thioether Reactivity

The tetrazole-thioether group participates in oxidation and nucleophilic substitution.

-

Oxidation of the thioether to sulfone increases electrophilicity, enabling cross-coupling reactions .

-

The tetrazole ring’s acidity (pKa ~4.5) allows deprotonation and alkylation under basic conditions .

Keto Group Transformations

The ethanone (keto) group undergoes reductions and condensations.

| Reaction Type | Conditions | Outcome/Application | Source |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol formation | Ketone reduction trends |

| Condensation | Hydrazines | Hydrazone derivatives | Hydrazide synthesis |

-

Reduction to a secondary alcohol modifies polarity and bioavailability .

-

Condensation with hydrazines generates hydrazones, useful in antimicrobial agent design .

Triazole-Specific Reactions

The 1,2,4-triazole ring undergoes click chemistry and cross-coupling.

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables bioconjugation .

-

Suzuki coupling expands aromaticity, enhancing π-π stacking in drug-receptor interactions .

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of piperazine- and tetrazole-containing derivatives. Key analogues include:

Pharmacological and Physicochemical Properties

- Bioactivity : The pyridazin-triazole moiety may enhance kinase inhibition or DNA intercalation compared to phenylsulfonyl groups in . The methyltetrazole-thioether could improve metabolic stability over unsubstituted tetrazoles .

- Solubility and Reactivity : The piperazine linker increases water solubility relative to piperidine derivatives . The thioether bond may confer redox activity or metal-binding capacity .

Spectral Characterization

Q & A

Basic Question: What experimental strategies are recommended for synthesizing 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone, given its complex heterocyclic framework?

Methodological Answer:

The synthesis should focus on modular assembly of the pyridazine-piperazine core and tetrazole-thioether side chain. Key steps include:

- Piperazine Functionalization : React 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-amine with 1,2-dibromoethane under reflux in acetonitrile to form the pyridazine-piperazine backbone, as demonstrated in analogous piperazine-linked triazole syntheses .

- Tetrazole-Thioether Coupling : Use a Mitsunobu reaction to attach the 1-methyl-1H-tetrazol-5-ylthiol group to the ethanone precursor. Optimize reaction conditions (e.g., DIAD, PPh₃, THF, 0°C to RT) to prevent tetrazole ring oxidation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product. Validate via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Question: How can researchers resolve contradictions in reported crystallographic data for similar piperazine-triazole derivatives?

Methodological Answer:

Contradictions often arise from disordered piperazine conformations or solvent inclusion. To address this:

- Refinement Tools : Use SHELXL for high-resolution refinement, leveraging its robust handling of disorder and hydrogen bonding networks. Apply restraints to piperazine ring geometry and anisotropic displacement parameters .

- Validation : Cross-validate using CCP4 suite programs (e.g., PROCHECK for Ramachandran plots, PLATON for solvent masking). Compare with published analogs (e.g., 3-(1-adamantyl)-piperazine-triazole structures) to identify systematic errors .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å), critical for resolving overlapping electron density in the tetrazole-thioether moiety .

Basic Question: What spectroscopic techniques are essential for characterizing the tetrazole-thioether moiety in this compound?

Methodological Answer:

- FTIR : Identify ν(S–C) stretches at 650–750 cm⁻¹ and tetrazole ring vibrations (1550–1600 cm⁻¹). Compare with reference spectra of 1-methyl-1H-tetrazole derivatives .

- NMR :

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tetrazole-thioether side chain at m/z ~180) .

Advanced Question: How can computational modeling predict the bioactivity of this compound against target enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or kinases). Focus on the tetrazole-thioether group’s sulfur atom as a potential hydrogen-bond acceptor .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-pyridazine core in enzyme binding pockets. Analyze RMSD (<2.0 Å) and ligand-protein interaction fingerprints .

- QSAR Modeling : Train models using datasets of triazole-tetrazole analogs (e.g., IC₅₀ values against microbial targets) to predict antibacterial or antifungal activity .

Basic Question: What strategies mitigate side reactions during the synthesis of the pyridazine-piperazine core?

Methodological Answer:

- Temperature Control : Maintain reflux temperatures below 80°C to prevent pyridazine ring decomposition. Use anhydrous solvents (e.g., ethanol or acetonitrile) to avoid hydrolysis .

- Catalyst Optimization : Introduce catalytic iodine (5 mol%) to accelerate nucleophilic substitution at the pyridazine C3 position, reducing byproduct formation .

- Workup Protocol : Quench reactions with ice-water to precipitate unreacted starting materials, followed by extraction with dichloromethane to isolate the core .

Advanced Question: How can researchers reconcile conflicting bioactivity data for triazole-tetrazole hybrids in different assay systems?

Methodological Answer:

- Assay Standardization : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution, 24-h incubation) to ensure consistency. Cross-reference with cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out false positives .

- Metabolite Profiling : Perform LC-MS/MS to identify active metabolites (e.g., oxidized tetrazole derivatives) that may contribute to divergent activity in vivo vs. in vitro .

- Structural-Activity Analysis : Compare crystallographic data of active vs. inactive analogs to identify critical interactions (e.g., tetrazole-thioether’s role in membrane penetration) .

Basic Question: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:

- Primary Solvent : Ethanol/water (8:2 v/v) for initial recrystallization, leveraging the compound’s moderate polarity.

- Alternative Systems : For persistent impurities, use dimethylformamide (DMF)/ethanol (1:1) at 60°C, followed by slow cooling to RT .

- Crystal Engineering : Add seed crystals from analogous piperazine-triazole derivatives to induce controlled nucleation .

Advanced Question: How can kinetic studies elucidate the reaction mechanism of tetrazole-thioether formation?

Methodological Answer:

- Rate Monitoring : Use in situ FTIR to track disappearance of thiol (–SH) stretches (2550–2600 cm⁻¹) and quantify reaction progress .

- Isotopic Labeling : Introduce ³⁴S into the tetrazole-thioether group via H₂³⁴S gas during synthesis. Analyze isotopic distribution via MS to confirm mechanistic pathways .

- Computational Modeling : Perform DFT calculations (Gaussian 16) to map energy barriers for key intermediates (e.g., thiyl radical formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.